N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core with substituents at the N⁴ and N⁶ positions. Its structure includes a 4-methylbenzyl group at N⁶, a 3-methylphenyl group at N⁴, and a phenyl ring at the 1-position. The molecular formula is C₂₆H₂₄N₆, with an average mass of 420.520 g/mol and monoisotopic mass of 420.206245 g/mol .
Properties
IUPAC Name |
4-N-(3-methylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6/c1-18-11-13-20(14-12-18)16-27-26-30-24(29-21-8-6-7-19(2)15-21)23-17-28-32(25(23)31-26)22-9-4-3-5-10-22/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXWLMWKMNOLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo-pyrimidine core with specific substituents that influence its biological properties.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases. The mechanism typically involves binding to the active site of kinases, thereby preventing phosphorylation processes crucial for cell signaling and proliferation. Specifically, this compound has been investigated for its effects on:
- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Epidermal Growth Factor Receptor (EGFR) : The compound may serve as an EGFR inhibitor, disrupting pathways involved in tumor growth.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound exhibited significant anti-proliferative effects against various cancer cell lines. Notably, it demonstrated an IC50 value of approximately 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 8.21 | EGFR Inhibition |
| This compound | HCT-116 | 19.56 | EGFR Inhibition |
Apoptosis Induction
Flow cytometric analyses revealed that the compound effectively induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), indicating a shift towards pro-apoptotic signaling pathways .
Case Studies
Several case studies have investigated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on EGFR Inhibitors : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit EGFR. Among these, derivatives with modifications similar to this compound showed enhanced selectivity and potency against both wild-type and mutant forms of EGFR .
- Kinase Inhibition Profiles : A comprehensive screening identified this compound as a potent inhibitor of CK1 (casein kinase 1), which is implicated in various cancers and neurodegenerative diseases. The IC50 value recorded was 78 nM , demonstrating its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Positional Isomerism: Substituent Effects on the Aromatic Rings
- N⁶-(4-Methylbenzyl)-N⁴-(2-Methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (): Structural distinction: The N⁴ substituent is a 2-methylphenyl group instead of 3-methylphenyl. Both isomers share identical molecular formulas and masses but may differ in crystallinity or solubility due to packing efficiency .
Polymorphism in Pyrazolo[3,4-d]pyrimidine Derivatives
- N⁴-(4-Methylphenyl)-N³-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine ():
- Two conformational polymorphs were identified, differing in dihedral angles between the pyrimidine ring and substituents.
- Relevance: Polymorphism can significantly impact dissolution rates, bioavailability, and stability. While direct data for the target compound is unavailable, analogous systems suggest similar solid-state variability could exist .
Substitution with Halogen and Alkyl Groups
- N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (): Molecular formula: C₁₅H₁₇ClN₆ (MW: 316.79 g/mol). Key differences: A chloro group at the 3-position and an ethyl group at N⁶ instead of benzyl. The ethyl group offers less steric bulk than benzyl, possibly improving membrane permeability .
Electron-Donating vs. Electron-Withdrawing Substituents
- N⁴-(4-Methoxybenzyl)-N³-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine ():
- Substituent: A methoxy group (electron-donating) at the para position of the benzyl ring.
- Comparison: The methoxy group increases polarity and hydrogen-bonding capacity compared to the methyl group in the target compound. This may enhance solubility but reduce lipophilicity, affecting blood-brain barrier penetration .
Bulky Substituents and Steric Effects
- N⁴,N⁶-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (): Substituents: Isopropyl groups at both N⁴ and N⁶ positions. Molecular formula: C₁₇H₂₂N₆ (MW: 310.40 g/mol).
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
Positional Isomerism : The meta-methyl group in the target compound likely offers better conformational flexibility and binding efficiency than ortho-methyl analogs .
Halogenation : Chloro-substituted derivatives exhibit reduced solubility but may improve target affinity due to electronegativity .
Steric vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
